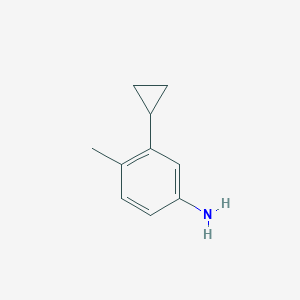
1-(3-Fluoro-2-methylphenyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Fluoro-2-methylphenyl)piperazine is a chemical compound with the molecular formula C11H15FN2. It belongs to the class of piperazine derivatives, which are known for their wide range of biological and pharmaceutical activities. This compound is characterized by the presence of a fluorine atom and a methyl group attached to the phenyl ring, which is further connected to a piperazine moiety .
Méthodes De Préparation
The synthesis of 1-(3-Fluoro-2-methylphenyl)piperazine can be achieved through various synthetic routes. One common method involves the reaction of 3-fluoro-2-methylphenylamine with piperazine under appropriate reaction conditions. The reaction typically requires a solvent such as ethanol or methanol and may be catalyzed by an acid or base to facilitate the formation of the desired product .
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis or batch processing, to ensure high yield and purity. The choice of method depends on factors such as cost, efficiency, and environmental considerations .
Analyse Des Réactions Chimiques
1-(3-Fluoro-2-methylphenyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups within the molecule.
Common reagents and conditions used in these reactions include solvents like dichloromethane or acetonitrile, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions employed .
Applications De Recherche Scientifique
1-(3-Fluoro-2-methylphenyl)piperazine has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1-(3-Fluoro-2-methylphenyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at various receptors, influencing cellular signaling pathways. For example, it may interact with GABA receptors, leading to modulation of neurotransmitter release and neuronal activity . The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound.
Comparaison Avec Des Composés Similaires
1-(3-Fluoro-2-methylphenyl)piperazine can be compared with other similar compounds, such as:
1-(2-Methylphenyl)piperazine: This compound lacks the fluorine atom, which may result in different biological activities and chemical reactivity.
1-(4-Fluorophenyl)piperazine: The position of the fluorine atom on the phenyl ring can influence the compound’s properties and interactions with biological targets.
1-(3-Chloro-2-methylphenyl)piperazine:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .
Propriétés
Formule moléculaire |
C11H15FN2 |
|---|---|
Poids moléculaire |
194.25 g/mol |
Nom IUPAC |
1-(3-fluoro-2-methylphenyl)piperazine |
InChI |
InChI=1S/C11H15FN2/c1-9-10(12)3-2-4-11(9)14-7-5-13-6-8-14/h2-4,13H,5-8H2,1H3 |
Clé InChI |
OYEUPZDUQWDSRQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC=C1F)N2CCNCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


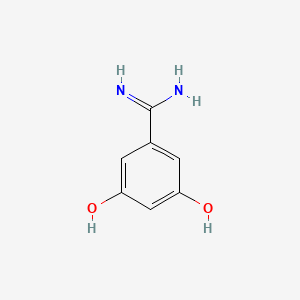
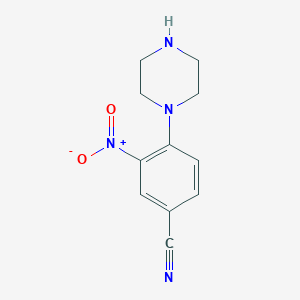


![4-{2-[2-(Ethoxycarbonyl)cyclopentylidene]hydrazin-1-YL}benzoic acid](/img/structure/B11724296.png)

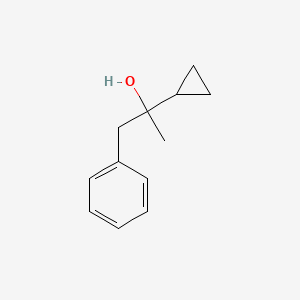


![3-chloro-5-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11724317.png)
![1-methyl-3-[4-(trifluoromethoxy)phenyl]-1H-pyrazol-5-amine](/img/structure/B11724321.png)
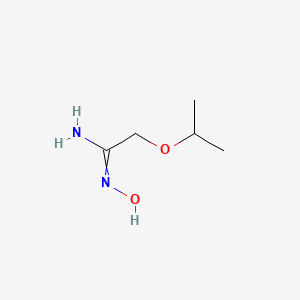
![(Z)-N'-[(pyridin-4-yl)methanimidamido]pyridine-4-carboximidamide](/img/structure/B11724335.png)
